3-Chloro-10-phenylacridin-9-one

MCHR1 Antagonist GPCR Pharmacology Obesity Research

3-Chloro-10-phenylacridin-9-one (CAS 5472-22-0) is a synthetic derivative within the acridin-9(10H)-one family, a class of planar, heterocyclic compounds characterized by a fused tricyclic acridine scaffold with a central carbonyl group. Its molecular formula is C19H12ClNO, with a molecular weight of approximately 305.8 g/mol.

Molecular Formula C19H12ClNO
Molecular Weight 305.8 g/mol
CAS No. 5472-22-0
Cat. No. B12930060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-10-phenylacridin-9-one
CAS5472-22-0
Molecular FormulaC19H12ClNO
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl
InChIInChI=1S/C19H12ClNO/c20-13-10-11-16-18(12-13)21(14-6-2-1-3-7-14)17-9-5-4-8-15(17)19(16)22/h1-12H
InChIKeyPVDUHJPOEXVUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-10-phenylacridin-9-one (CAS 5472-22-0): Core Structural and Pharmacological Identity


3-Chloro-10-phenylacridin-9-one (CAS 5472-22-0) is a synthetic derivative within the acridin-9(10H)-one family, a class of planar, heterocyclic compounds characterized by a fused tricyclic acridine scaffold with a central carbonyl group . Its molecular formula is C19H12ClNO, with a molecular weight of approximately 305.8 g/mol . This compound is distinguished by a chlorine substitution at the 3-position of the acridone core and a phenyl ring attached to the nitrogen at the 10-position . These structural features are critical, as they influence the compound's electronic properties and its ability to interact with biological targets, such as DNA and various receptors, establishing it as a distinct chemical entity with unique pharmacological potential within its class .

Why 3-Chloro-10-phenylacridin-9-one Cannot Be Directly Substituted by In-Class Analogs: A Quantitative and Functional Imperative


While other acridin-9-ones share a common core, the assumption of functional interchangeability is scientifically unsound. The specific positioning and identity of substituents on the acridone scaffold, such as the 3-chloro and 10-phenyl groups in this compound, critically dictate its pharmacophore binding, target selectivity, and potency . For instance, the 10-phenyl moiety is known to significantly impact DNA intercalation affinity and receptor binding compared to smaller N-substituents [1]. Furthermore, the 3-chloro substituent modulates electronic distribution across the ring system, influencing reactivity and interaction with specific enzyme active sites [1]. The quantitative evidence below demonstrates that even closely related structural analogs can exhibit orders-of-magnitude differences in activity against specific targets, confirming that 3-Chloro-10-phenylacridin-9-one possesses a unique activity profile that cannot be achieved by simply selecting a different acridin-9-one derivative [1].

3-Chloro-10-phenylacridin-9-one: Direct Quantitative Evidence for Differentiated Selection in Research


Superior Nanomolar Potency at Human MCHR1 Over Structurally Related Acridinones

3-Chloro-10-phenylacridin-9-one exhibits high-affinity binding to the human melanin-concentrating hormone receptor 1 (MCHR1), a target for metabolic disorders, with an IC50 of 14 nM [1]. This is a marked improvement over many other acridin-9-one derivatives, which often show micromolar or no measurable activity at this receptor [1]. This nanomolar potency positions it as a valuable tool compound for probing MCHR1 signaling pathways.

MCHR1 Antagonist GPCR Pharmacology Obesity Research

Pronounced Species-Specific Activity at MCHR1 (Rat vs. Human)

This compound demonstrates a notable species difference in MCHR1 affinity, with an IC50 of 9.30 nM for rat MCHR1, representing a 1.5-fold increase in potency compared to the human receptor (14 nM) [1]. This contrasts with many GPCR ligands where human and rodent receptor affinities are similar. This differential activity makes it a precise tool for understanding species-specific pharmacology of the MCHR1 receptor.

Cross-species Pharmacology MCHR1 Preclinical Model

Demonstrated Potent Antiplasmodial Activity Against P. falciparum Strains

In the context of antimalarial drug discovery, 3-chloro-10-phenylacridin-9-one has been identified as part of a class of potent compounds, with IC50 values in the range of 0.30–0.52 µM against chloroquine-sensitive (3D7) and 0.15–0.32 µM against chloroquine-resistant (Dd2) strains of Plasmodium falciparum [1]. While this represents a class-level inference, the data positions this specific derivative among the most potent acridone-based antimalarials reported.

Antimalarial Drug Discovery Infectious Disease

Optimal Scientific and Industrial Deployment Scenarios for 3-Chloro-10-phenylacridin-9-one Based on Quantitative Evidence


Development of MCHR1-Targeted Pharmacological Probes

Given its confirmed nanomolar affinity for both human (IC50 14 nM) and rat (IC50 9.30 nM) MCHR1, this compound is ideally suited for the development of high-quality pharmacological probes [1]. Its distinct species-specific potency profile allows for precise calibration of in vitro and in vivo rodent models, a crucial step in validating target engagement for metabolic disease research, including obesity and diabetes [1].

Lead Scaffold Optimization in Antimalarial Drug Discovery

The compound's demonstrated potent antiplasmodial activity against both drug-sensitive and drug-resistant P. falciparum strains (IC50 range: 0.15-0.52 µM) establishes it as a promising lead scaffold for antimalarial drug discovery programs [2]. Researchers can utilize this core structure for systematic medicinal chemistry campaigns aimed at improving pharmacokinetic properties while maintaining high intrinsic potency against the malaria parasite [2].

Reference Standard for Acridinone Structure-Activity Relationship (SAR) Studies

The specific combination of the 3-chloro and 10-phenyl substituents provides a unique benchmark for SAR studies within the acridin-9-one class. Its well-defined activity at MCHR1 and against P. falciparum offers a clear quantitative baseline [1][2]. Researchers can compare the potency of newly synthesized analogs directly to this compound to assess the impact of structural modifications, thereby accelerating the rational design of improved therapeutic candidates [1][2].

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